molecular formula C11H21NO3 B15230585 Tert-butyl3-(2-hydroxyethyl)-2-methylazetidine-1-carboxylate

Tert-butyl3-(2-hydroxyethyl)-2-methylazetidine-1-carboxylate

Katalognummer: B15230585
Molekulargewicht: 215.29 g/mol
InChI-Schlüssel: RICBGKRPLCWKLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl3-(2-hydroxyethyl)-2-methylazetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that exhibit unique chemical properties due to the strain in their ring structure This compound is characterized by the presence of a tert-butyl ester group, a hydroxyethyl side chain, and a methyl group attached to the azetidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl3-(2-hydroxyethyl)-2-methylazetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from ethanolamine, the reaction with di-tert-butyl dicarbonate forms tert-butyl (2-hydroxyethyl)carbamate.

    Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

    Formation of the Tert-Butyl Ester: The tert-butyl ester group can be introduced using tert-butyl chloroformate or through esterification reactions involving tert-butanol and appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient mixing and temperature control, as well as purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl3-(2-hydroxyethyl)-2-methylazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl side chain can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the ring. Common reagents include halides and sulfonates.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonates, or other electrophiles in the presence of a base.

    Ester Hydrolysis: Hydrochloric acid, sodium hydroxide, or other strong acids/bases.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted azetidines.

    Ester Hydrolysis: Carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Tert-butyl3-(2-hydroxyethyl)-2-methylazetidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of tert-butyl3-(2-hydroxyethyl)-2-methylazetidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyethyl side chain and azetidine ring can participate in hydrogen bonding and hydrophobic interactions, influencing molecular recognition and binding affinity. The tert-butyl ester group can also affect the compound’s solubility and stability, impacting its overall bioavailability and efficacy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl3-(2-hydroxyethyl)-2-methylazetidine-1-carboxylate is unique due to its azetidine ring structure, which imparts significant ring strain and reactivity This distinguishes it from other similar compounds that may have different ring systems or functional groups

Eigenschaften

Molekularformel

C11H21NO3

Molekulargewicht

215.29 g/mol

IUPAC-Name

tert-butyl 3-(2-hydroxyethyl)-2-methylazetidine-1-carboxylate

InChI

InChI=1S/C11H21NO3/c1-8-9(5-6-13)7-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3

InChI-Schlüssel

RICBGKRPLCWKLW-UHFFFAOYSA-N

Kanonische SMILES

CC1C(CN1C(=O)OC(C)(C)C)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.